REACTION_CXSMILES
|
C12BC(CCC1)CCC2.FC(F)(F)S(O[C:16]1[C:21]([O:22][CH3:23])=[CH:20][C:19]([Cl:24])=[CH:18][C:17]=1[CH2:25][CH:26]=[CH2:27])(=O)=O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+].OO>O1CCCC1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:24][C:19]1[CH:18]=[C:17]2[C:16]([CH2:27][CH2:26][CH2:25]2)=[C:21]([O:22][CH3:23])[CH:20]=1 |f:2.3.4.5,6.7,10.11.12.13.14,^1:51,52,53,54,55,69,70,71,72,73|
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C12CCCC(CCC1)B2
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Name
|
2-allyl-4-chloro-6-methoxyphenyl trifluoromethanesulfonate
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Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C=C(C=C1OC)Cl)CC=C)(F)F
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Name
|
potassium phosphate
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2CCCC2=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |